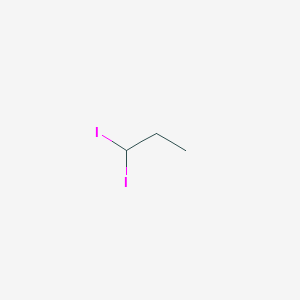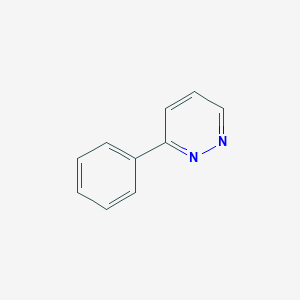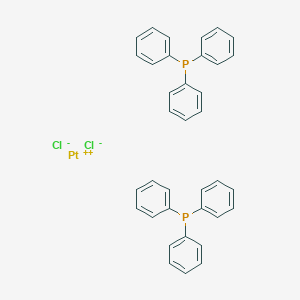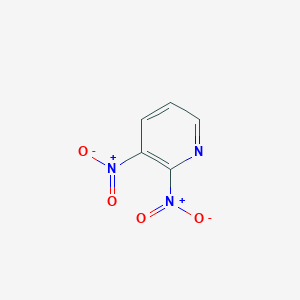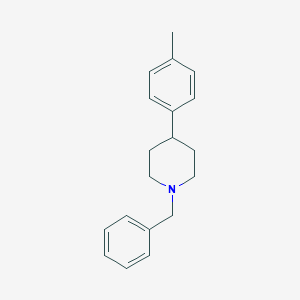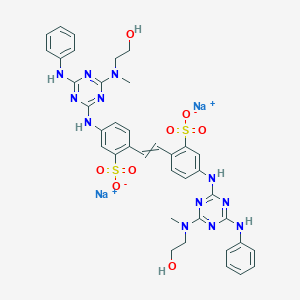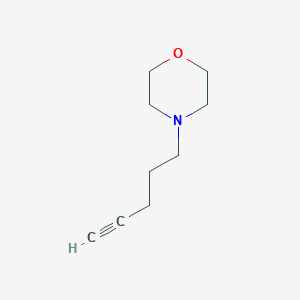
4-Pent-4-inyl-morpholin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related morpholine derivatives involves multiple steps including reactions like refluxing, chlorination, and nucleophilic substitution. For instance, certain morpholine derivatives were synthesized by reacting oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization techniques such as NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019). Another synthesis approach involves the preparation and conversion of substituted morpholines into allenes by hydrolytic desulfinylation (Jean-Bernard Baudin et al., 1995).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, has been determined, revealing that the morpholine ring adopts a chair conformation. This structure is stabilized by various hydrogen bonds, contributing to its chemical stability (L. Mazur et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often result in the formation of biologically active compounds. For example, specific morpholine derivatives have shown remarkable anti-TB and antimicrobial activity (Mamatha S.V et al., 2019). Other studies involve the conversion of morpholine derivatives into different chemical structures through reactions like hydrolytic desulfinylation, highlighting the compound's chemical reactivity and potential for producing various derivatives (Jean-Bernard Baudin et al., 1995).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid exhibits a chair conformation for the morpholine ring, stabilized by hydrogen bonds, which can influence its physical properties and interactions with other molecules (L. Mazur et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-Pent-4-ynyl-morpholine and related compounds are influenced by their molecular structure and the functional groups present. For example, the presence of the morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, affecting its solubility and reactivity. The synthesis and study of morpholine derivatives reveal their potential in forming biologically active compounds with specific chemical properties (Mamatha S.V et al., 2019).
Wissenschaftliche Forschungsanwendungen
Katalysator in chemischen Reaktionen
“4-Pent-4-inyl-morpholin” könnte möglicherweise als Katalysator in chemischen Reaktionen verwendet werden . Beispielsweise könnte es bei der Synthese von Propargylaminen aus Benzylalkoholen verwendet werden . Dieser Prozess beinhaltet ein Eintopf-Oxidationsverfahren unter Verwendung von MnO2, gefolgt von einer HAuCl4·3H2O-katalysierten Mehrkomponentenreaktion .
Synthese von Thiophenderivaten
Thiophenderivate sind essentielle heterozyklische Verbindungen mit einer Vielzahl von Eigenschaften und Anwendungen . “this compound” könnte möglicherweise bei der Synthese dieser Derivate verwendet werden .
Industrielle Chemie
Thiophenderivate, die möglicherweise mit “this compound” synthetisiert werden könnten, werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt .
Materialwissenschaften
Im Bereich der Materialwissenschaften spielen Thiophen-vermittelte Moleküle eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . “this compound” könnte möglicherweise bei der Synthese dieser Moleküle verwendet werden .
Herstellung organischer Leuchtdioden (OLEDs)
Thiophen-vermittelte Moleküle, die möglicherweise mit “this compound” synthetisiert werden könnten, werden bei der Herstellung von OLEDs verwendet .
Pharmazeutische Anwendungen
Thiophenderivate weisen viele pharmakologische Eigenschaften auf, wie z. B. Antikrebs-, Entzündungshemmende-, antimikrobielle-, Antihypertensiv- und Antiatherosklerotische Eigenschaften
Safety and Hazards
Wirkmechanismus
Target of Action
It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula c4h9no . Morpholine and its derivatives have been found to interact with various biological targets, but the specific target for 4-Pent-4-ynyl-morpholine remains to be identified.
Mode of Action
The mode of action of 4-Pent-4-ynyl-morpholine is currently unknown due to the lack of research on this specific compound. Morpholine derivatives have been found to interact with their targets in various ways, often leading to changes in cellular processes .
Pharmacokinetics
Morpholine derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of 4-Pent-4-ynyl-morpholine would depend on these properties, which are influenced by factors such as its chemical structure and the route of administration.
Eigenschaften
IUPAC Name |
4-pent-4-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPJABSMZJSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310301 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14044-59-8 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)


